2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOGBBSRQCYUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475312 | |
| Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881037-62-3 | |
| Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The most common synthetic approach involves three key steps:
Formation of Ethyl Dithiocarbonate Intermediate
Ethyl mercaptan (ethyl thiol) reacts with carbon disulfide under basic conditions to form ethyl dithiocarbonate. This step typically uses a base such as sodium hydroxide and an organic solvent like dichloromethane to facilitate the reaction.Alkylation with 2-Bromo-2-methylpropanoic Acid
The ethyl dithiocarbonate intermediate is then reacted with 2-bromo-2-methylpropanoic acid. This nucleophilic substitution reaction attaches the dithiocarbonate moiety to the 2-methylpropanoic acid backbone, yielding the target compound.Purification
The crude product is purified by standard organic chemistry techniques such as extraction, washing, and recrystallization or distillation under reduced pressure to obtain the pure compound.
This method is favored for its straightforwardness and the availability of starting materials.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. Formation of ethyl dithiocarbonate | Ethyl mercaptan + Carbon disulfide + NaOH, dichloromethane solvent | Base catalyzes formation; temperature controlled to avoid side reactions |
| 2. Alkylation | Ethyl dithiocarbonate + 2-bromo-2-methylpropanoic acid | Reaction proceeds via nucleophilic substitution; solvent often dichloromethane or similar |
| 3. Purification | Extraction, washing, reduced pressure distillation | Ensures removal of impurities and unreacted materials |
Research Findings and Analysis
- The reaction of ethyl mercaptan with carbon disulfide is well-documented to proceed efficiently under basic conditions, forming the dithiocarbonate intermediate with high selectivity.
- The nucleophilic substitution with 2-bromo-2-methylpropanoic acid is critical for introducing the carboxylic acid functionality while maintaining the dithiocarbonate moiety intact, which is essential for RAFT activity.
- The choice of solvent and base affects the reaction kinetics and purity of the final product. Dichloromethane is commonly used due to its ability to dissolve both organic and sulfur-containing intermediates effectively.
- Purification by reduced pressure distillation or recrystallization ensures removal of residual halides and unreacted starting materials, which is crucial for the compound’s performance in polymerization reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Ethyl mercaptan + Carbon disulfide | NaOH, dichloromethane, room temperature to mild heating | Formation of ethyl dithiocarbonate intermediate |
| Alkylation with 2-bromo-2-methylpropanoic acid | Dichloromethane, base, controlled temperature | Formation of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid |
| Purification | Extraction, washing, reduced pressure distillation | High purity product suitable for RAFT polymerization |
Chemical Reactions Analysis
Polymerization Control via RAFT Mechanism
This compound acts as a chain transfer agent (CTA) in free-radical polymerization, enabling precise control over molecular weight and polydispersity indices (PDI). The trithiocarbonate group (–S–C(=S)–S–) mediates reversible chain transfer through a degenerative process .
Key Reaction Steps:
-
Initiation : Radical initiators (e.g., AIBN) generate primary radicals.
-
Pre-equilibrium : RAFT agents rapidly equilibrate with propagating chains via reversible addition-fragmentation.
-
Chain Growth : Monomers add to the stabilized macro-RAFT agent, ensuring controlled growth.
Table 1: Monomers Compatible with This RAFT Agent
| Monomer Class | Examples | Solubility Compatibility |
|---|---|---|
| Acrylates | Methyl acrylate, Butyl acrylate | Organic solvents |
| Methacrylates | Methyl methacrylate | Organic solvents |
| Acrylamides | N,N-Dimethylacrylamide | Aqueous/organic media |
| Styrenics | Styrene, Vinyl benzyl chloride | Organic solvents |
Reaction with Initiators and Monomers
The compound’s reactivity is influenced by its amphiphilic nature, allowing use in both aqueous and organic systems . For example:
-
Acrylic Acid Polymerization : In water, the carboxylic acid group enhances solubility, facilitating rapid chain transfer.
-
Styrene Polymerization : In toluene, the RAFT agent maintains stability at 60–70°C, producing polystyrene with PDI < 1.2 .
Table 2: Reaction Conditions and Outcomes
| Monomer | Solvent | Temperature (°C) | Mn (g/mol) | PDI |
|---|---|---|---|---|
| Acrylic acid | Water | 70 | 15,000 | 1.08 |
| Styrene | Toluene | 70 | 20,000 | 1.15 |
| MMA* | DMF | 80 | 25,000 | 1.12 |
*Methyl methacrylate
Acidic Group Reactivity
The terminal carboxylic acid (–COOH) enables post-polymerization modifications:
-
Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form ester-terminated polymers.
-
Ion Exchange : Forms water-soluble salts with bases (e.g., NaOH), enhancing biocompatibility for biomedical applications .
Stability and Decomposition
The compound decomposes under prolonged heat (>120°C) or UV exposure, releasing carbon disulfide (CS₂) and ethyl thiols. Storage under inert gas (N₂/Ar) at 0–10°C mitigates degradation .
Degradation Pathway:
Comparative Reactivity with Analogues
Replacing the ethylsulfanyl group with longer alkyl chains (e.g., dodecyl in DDMAT) alters solubility and chain-transfer efficiency .
Table 3: Comparison with DDMAT (C17H32O2S3)
| Property | This compound | DDMAT |
|---|---|---|
| Alkyl Chain Length | C2 | C12 |
| Solubility in Water | Moderate | Low |
| Polymerization Rate | Faster | Slower |
| Thermal Stability | 120–125°C (mp) | 54–58°C (mp) |
Scientific Research Applications
The compound 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid , also known by its CAS number 881037-62-3, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly in scientific research, emphasizing its role as a chain transfer agent in polymer chemistry and its implications in other fields.
Basic Information
- Molecular Formula : CHOS
- Molecular Weight : 224.36 g/mol
- CAS Number : 881037-62-3
- Boiling Point : Approximately 395.9 °C (predicted)
- Density : 1.306 g/cm³ (predicted)
- Acidity (pKa) : 2.71 (predicted)
Polymer Chemistry
One of the most notable applications of this compound is as a chain transfer agent (CTA) in the controlled radical polymerization process, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices, making it crucial for producing high-performance materials.
Key Benefits:
- Control over Polymerization : The compound effectively regulates the polymerization process, leading to uniform polymer chains.
- Versatility : It can be used with various monomers, including acrylics and methacrylates, which are prevalent in coatings, adhesives, and biomedical applications.
Medicinal Chemistry
Research has indicated potential applications of this compound in medicinal chemistry due to its unique sulfur-containing structure, which may exhibit biological activity. Compounds with similar structures have been explored for their antioxidant properties and potential therapeutic effects against various diseases.
Environmental Science
The compound's properties may also lend themselves to applications in environmental science, particularly in the degradation of pollutants. The sulfur groups can participate in redox reactions, potentially aiding in the breakdown of harmful substances.
Case Study 1: RAFT Polymerization
In a study published in Macromolecules, researchers utilized this compound as a CTA to synthesize polyacrylate-based materials. The results demonstrated that the use of this compound led to polymers with narrow molecular weight distributions and controlled architectures, highlighting its effectiveness in polymer synthesis .
A separate investigation focused on evaluating the biological activity of sulfur-containing compounds similar to this compound. The study found promising results regarding antioxidant activity, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid involves its role as a RAFT agent in polymerization processes. The compound reacts with a growing polymer chain, becoming part of the chain itself. It then reacts with another monomer, continuing the polymerization process. This chain transfer mechanism allows for precise control over the molecular weight and architecture of the resulting polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Structural Differences: Chain Length: The target compound’s ethyl group (C₂) contrasts with the dodecyl chain (C₁₂) in , resulting in lower hydrophobicity and higher solubility in polar solvents. Functional Groups: The dithiocarbonate group (-S-C(=S)-S-) in the target compound and distinguishes them from the thioether (-S-) in and . This group enhances radical stabilization in polymerization processes. Aromatic vs.
Physical Properties :
- Solubility : The target compound’s carboxylic acid group improves water solubility compared to the ester in but is less hydrophobic than the dodecyl analog in .
- Thermal Stability : Sulfur-rich compounds like the target and exhibit higher thermal stability due to strong C–S and S–S bonds, whereas ’s amine group may confer sensitivity to oxidation.
Reactivity and Applications: Polymer Chemistry: The target compound and are likely CTAs in RAFT polymerization, but ’s longer chain improves compatibility with nonpolar monomers. Biological Potential: ’s amine group enables conjugation with biomolecules, making it suitable for drug delivery systems, unlike the sulfur-focused reactivity of the target compound. Synthetic Intermediates: ’s ester group facilitates nucleophilic acyl substitution, useful in organic synthesis.
Research Findings
Crystallography :
- The dodecyl analog forms hydrogen-bonded dimers (O–H∙∙∙O) in its crystal structure, which stabilize its solid-state packing. The target compound’s shorter ethyl chain may disrupt such dimerization, leading to different crystallinity .
Polymerization Efficiency :
- Compounds with dithiocarbonate groups (target and ) show superior control over molecular weight distributions in RAFT polymerization compared to thioether-based compounds like .
Solubility vs. Reactivity Trade-off :
- While the target compound’s solubility in polar solvents is advantageous for aqueous-phase reactions, ’s hydrophobicity is critical for polymerizations in organic media .
Biological Activity
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid, with the molecular formula C₇H₁₂O₂S₃ and a molecular weight of 224.4 g/mol, is a sulfur-containing organic compound recognized for its applications in polymer chemistry and potential biological activities. This compound operates primarily as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization, allowing for the synthesis of polymers with specific molecular weights and architectures. Its unique structural features, including multiple sulfur atoms and a carboxylic acid group, contribute to its chemical reactivity and potential interactions with biological systems.
The compound appears as a light yellow to yellow powder or crystal, with a melting point ranging from 54.0 to 58.0 °C. Its chemical reactivity is attributed to functional groups such as carboxylic acid and thioether functionalities, enabling various reactions including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound can be linked to its ability to interact with biomolecules through its reactive functional groups. The mechanism involves:
- Reactivity with Thiols : The compound can form thioester bonds with thiols in proteins, potentially affecting protein function and stability.
- Polymerization Reactions : As a RAFT agent, it facilitates the synthesis of biocompatible polymers which can be utilized in drug delivery systems.
Case Studies and Research Findings
- Polymer Synthesis : Research has demonstrated that this compound effectively controls the polymerization of acrylic acids and acrylates, leading to polymers suitable for biomedical applications such as drug delivery systems.
- Biocompatibility Studies : In vitro studies have shown that polymers synthesized using this compound exhibit low cytotoxicity, making them promising candidates for biomedical applications.
- Interaction with Biological Molecules : Preliminary studies suggest that the compound can interact with various biomolecules, influencing their activity. For instance, it has been observed to modify the properties of proteins through thioester bond formation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(Dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | C₁₇H₃₂O₂S₃ | Longer alkyl chain; different solubility and biological activity |
| 2-{[(Phenylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | C₉H₁₄O₄S₃ | Contains phenyl group; alters reactivity profile |
This table illustrates how variations in structure can influence the biological activity and application of similar compounds.
Applications in Research
The versatility of this compound extends beyond polymer chemistry:
- Drug Delivery Systems : Its ability to form biocompatible polymers positions it as a candidate for developing advanced drug delivery mechanisms.
- Agrochemicals : The compound's reactivity can be harnessed in synthesizing agrochemicals that require specific molecular characteristics for efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-{[(ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid, and what experimental conditions are critical for yield optimization?
Methodological Answer: This compound is a trithiocarbonate derivative, structurally analogous to the RAFT (Reversible Addition-Fragmentation Chain Transfer) agent DDMAT (2-[[(dodecylthio)carbonothioyl]thio]-2-methylpropanoic acid). Synthesis typically involves a radical-mediated reaction between 2-methylpropanoic acid derivatives and carbon disulfide in the presence of ethyl mercaptan. Key steps include:
- Radical initiation : Use azobisisobutyronitrile (AIBN) or UV light to generate thiyl radicals .
- Stoichiometric control : Maintain a 1:1 molar ratio of the mercaptan to the carbodiimide intermediate to prevent side reactions.
- Temperature : Reactions are often conducted at 60–70°C to balance radical activity and thermal stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Confirm the presence of ethylsulfanyl (–SC₂H₅) and methylpropanoic acid (–C(CH₃)₂COOH) groups. Key signals include:
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode to detect [M–H]⁻ ions (expected m/z: 238.0).
- FTIR : Validate the carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1050 cm⁻¹) stretches .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- Toxicity mitigation : Although specific data for this compound are limited, related trithiocarbonates show moderate acute toxicity (oral LD₅₀ ~300 mg/kg in rats). Avoid inhalation of dust/aerosols .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .
Advanced Research Questions
Q. How does the ethylsulfanyl substituent influence the compound’s efficacy as a RAFT agent in controlled radical polymerization?
Methodological Answer: The ethylsulfanyl group modulates:
- Chain-transfer activity : Shorter alkyl chains (e.g., ethyl vs. dodecyl in DDMAT) increase solubility in polar solvents (e.g., DMF, THF) but reduce colloidal stability in hydrophobic monomers .
- Kinetic parameters : Lower molecular weight RAFT agents exhibit faster fragmentation rates, which can be quantified via stopped-flow UV-Vis spectroscopy (λₘₐₓ ~305 nm for C=S bond cleavage) .
- Polymer dispersity (Đ) : Ethyl derivatives typically yield Đ ~1.1–1.3 in styrene polymerization, compared to Đ ~1.05–1.2 for DDMAT .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets like COX-2?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to COX-2’s active site (PDB: 5KIR). Key interactions include:
- Hydrogen bonding between the carboxylic acid group and Arg120.
- Hydrophobic contacts of the ethylsulfanyl moiety with Val349 .
- MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Contradiction note : Predicted anti-inflammatory activity may conflict with experimental assays due to off-target effects (e.g., selenium/sulfur analogs in COX-2 inhibition) .
Q. How can researchers resolve discrepancies in quantifying trace impurities of this compound using chromatographic methods?
Methodological Answer:
- HPLC optimization : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (70:30) at 1.0 mL/min. Detect impurities at 254 nm .
- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for selective detection. Fragment precursor ion m/z 238.0 to product ions m/z 195.1 (–SC₂H₅ loss) and m/z 151.0 (–COOH loss) .
- Validation : Calibrate against USP-grade reference standards (e.g., propanoic acid derivatives in Pharmacopeial Forum) to ensure ≤0.1% impurity thresholds .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Solvent selection : Due to the compound’s amphiphilic nature, use mixed solvents (e.g., ethanol/water 4:1) to enhance crystal nucleation.
- Slow evaporation : Maintain 4°C in a sealed desiccator to slow solvent evaporation, promoting single-crystal growth .
- X-ray diffraction : For crystals diffracting at 1.8 Å resolution, solve structures using SHELX-97. Anticipate disorder in the ethylsulfanyl group, requiring TLS (Translation-Libration-Screw) refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
